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molecular formula C10H15N3 B2490338 1-(Pyridin-4-yl)piperidin-4-amine CAS No. 187084-44-2

1-(Pyridin-4-yl)piperidin-4-amine

Cat. No. B2490338
M. Wt: 177.251
InChI Key: BTDZSVPICJLNIN-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

1-(Pyridin-4-yl)piperidine-4-carbamic acid benzyl ester (9.46 g) was hydrogenated using 7.5% palladium carbon (3.57 g) in ethanol (95 ml) solution at 3 atm over 3 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated and the residue was dried under reduced pressure to give the title compound (5.38 g).
Name
1-(Pyridin-4-yl)piperidine-4-carbamic acid benzyl ester
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
3.57 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH2:10][CH:11]1[CH2:12][CH2:13][N:14]([C:17]2[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=2)[CH2:15][CH2:16]1 |f:2.3|

Inputs

Step One
Name
1-(Pyridin-4-yl)piperidine-4-carbamic acid benzyl ester
Quantity
9.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CCN(CC1)C1=CC=NC=C1)=O
Step Two
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium carbon
Quantity
3.57 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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